![molecular formula C13H18N2O2 B1611864 N-(4-Methoxyphenyl)piperidine-4-carboxamide CAS No. 883106-58-9](/img/structure/B1611864.png)
N-(4-Methoxyphenyl)piperidine-4-carboxamide
Overview
Description
“N-(4-Methoxyphenyl)piperidine-4-carboxamide” is a chemical compound . It is also known by its IUPAC name "N-(4-methoxyphenyl)-4-piperidinecarboxamide hydrochloride" . The molecular formula of this compound is C13H19ClN2O2 .
Synthesis Analysis
The synthesis of N-(4-Methoxyphenyl)piperidine-4-carboxamide and its derivatives has been reported in several studies . For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis
The molecular weight of “N-(4-Methoxyphenyl)piperidine-4-carboxamide” is 270.76 . The molecular structure of this compound can be represented by the formula C13H19ClN2O2 .Scientific Research Applications
PET Radiotracer Synthesis : N-(4-Methoxyphenyl)piperidine-4-carboxamide derivatives have been synthesized for studying cannabinoid receptors in the brain using positron emission tomography (PET). For instance, a study demonstrated the synthesis of a potential PET radiotracer for the study of CB1 cannabinoid receptors, with a specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95% (Katoch-Rouse & Horti, 2003).
Imaging Serotonin Receptors : A comparative study explored the use of 18F-Mefway for quantifying serotonin 1A receptors in humans. This compound, which includes a derivative of N-(4-Methoxyphenyl)piperidine-4-carboxamide, was compared to another compound (18F-FCWAY) for effectiveness in imaging serotonin receptors (Choi et al., 2015).
Analgesic Activity and Chemical Modification : N-(4-Methoxyphenyl)piperidine-4-carboxamide derivatives have been explored for analgesic activity. A study on N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a TRPV1 antagonist, led to the discovery of a derivative with improved pharmacological and tolerability profile compared to the lead compound (Nie et al., 2020).
Bacterial Persisters Targeting : Research also includes the development of compounds that selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. A derivative was found to cause reversion of persisters to antibiotic-sensitive cells, presenting a novel approach to tackle bacterial persistence (Kim et al., 2011).
PET Imaging of Dopamine Receptors : Carbon-11-labeled carboxamide derivatives of N-(4-Methoxyphenyl)piperidine-4-carboxamide have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These compounds displayed promise for in vivo imaging of dopamine receptors (Gao et al., 2008).
Future Directions
The future research directions for “N-(4-Methoxyphenyl)piperidine-4-carboxamide” could involve further exploration of its potential biological activities. For instance, some piperidine derivatives have shown promising anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer treatment .
properties
IUPAC Name |
N-(4-methoxyphenyl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQXVHWGHULTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596391 | |
Record name | N-(4-Methoxyphenyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)piperidine-4-carboxamide | |
CAS RN |
883106-58-9 | |
Record name | N-(4-Methoxyphenyl)-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883106-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxyphenyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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